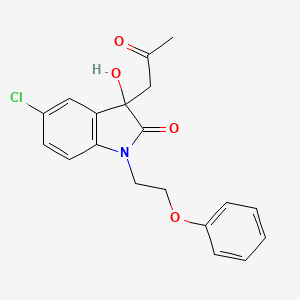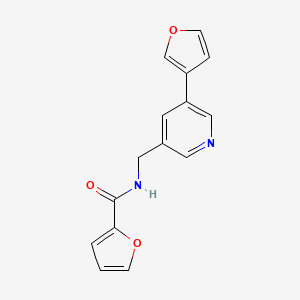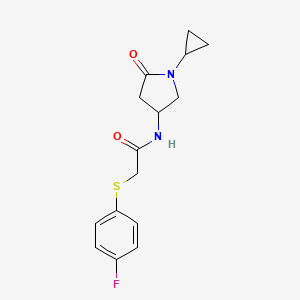![molecular formula C15H18N4O2 B2470209 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034549-41-0](/img/structure/B2470209.png)
1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea” is a complex organic molecule that contains a pyrazolo[1,5-a]pyridine moiety, which is a bicyclic system consisting of a pyrazole ring fused with a pyridine ring . The molecule also contains a methoxyphenyl group and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[1,5-a]pyridine core, with the methoxyphenyl and urea groups attached at the 1- and 3-positions, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-donating methoxy group, the electron-withdrawing urea group, and the aromaticity of the pyrazolo[1,5-a]pyridine core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the urea group could allow for hydrogen bonding .Applications De Recherche Scientifique
Structural Analysis and Synthesis
X-ray Powder Diffraction : This compound is an important intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data have been reported, highlighting its structural characteristics, crucial for understanding its chemical behavior and potential applications (Wang et al., 2017).
Synthesis and Structural Insights : The crystal structure of related compounds has been determined through X-ray diffraction. Understanding the crystal structure provides insights into potential applications in medicinal chemistry and drug design (Ganapathy et al., 2015).
Molecular Structure of Ligands : Investigations into the molecular structures of heterocyclic ligands similar to the compound reveal information about their potential use in various chemical applications (Silva et al., 1997).
Chemical Properties and Applications
Oxidation and Complex Formation : Studies on the oxidation of similar thioureas to form benzothiazoles and their copper(II) complexes provide insight into potential chemical reactions and applications of the compound (West et al., 2003).
Hydrogel Formation : Research on the formation of hydrogels in certain pH environments by related compounds suggests potential applications in materials science and drug delivery systems (Lloyd & Steed, 2011).
Conformational and Tautomeric Control : The study of conformational equilibrium and tautomerism in urea derivatives provides valuable information for the development of molecular sensors and other applications (Kwiatkowski et al., 2019).
Biological and Medicinal Research
Enzyme Inhibition and Anticancer Activity : Urea derivatives have been studied for their inhibition of various enzymes and potential anticancer activities, indicating the relevance of similar compounds in pharmacological research (Mustafa et al., 2014).
Anticancer Agents : Synthesis and evaluation of urea derivatives as new anticancer agents highlight the potential medical applications of related compounds (Feng et al., 2020).
Radioimaging Applications : The development of radioligands for imaging receptors with PET scanning techniques using similar compounds suggests potential applications in diagnostic imaging (Mathews et al., 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)18-15(20)17-11-7-9-19-12(10-11)6-8-16-19/h2-6,8,11H,7,9-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMLYQGQRCDJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2470127.png)
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)

![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)


![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)


![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)
